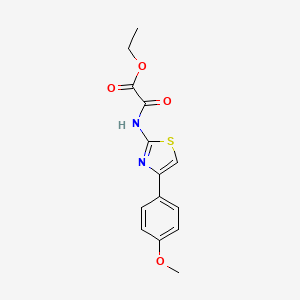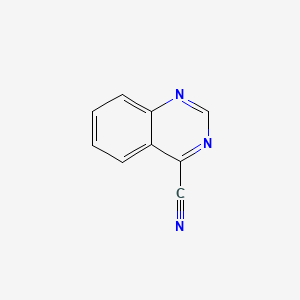
4-キナゾリンカルボニトリル
概要
説明
科学的研究の応用
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its role in drug development and its biological activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
4-Quinazolinecarbonitrile, also known as Quinazoline-4-carbonitrile, is a compound that primarily targets the 4-position in its structure . This position is highly reactive to anionoid reagents .
Mode of Action
The compound interacts with its targets through a reaction with Grignard reagents . Two reaction products may be expected from the reaction of 4-Quinazolinecarbonitrile with Grignard reagents. One is 4-acylquinazoline, which is generally derivable by the reaction of the cyano group with Grignard reagents, and the other is 4-alkylquinazoline, which is formed when Grignard reagents directly attack the 4-position .
Biochemical Pathways
The affected pathways involve the reaction of 4-Quinazolinecarbonitrile with Grignard reagents . This suggests that the cyano group at the 4-position of 4-Quinazolinecarbonitrile has unique chemical properties that influence its reactivity with Grignard reagents .
Result of Action
The result of the action of 4-Quinazolinecarbonitrile involves the formation of various derivatives such as 4-methylquinazoline, 4-ethylquinazoline, 4-isopropylquinazoline, 4-phenylquinazoline, and 4-benzylquinazoline . These derivatives are formed when 4-Quinazolinecarbonitrile reacts with different Grignard reagents .
Action Environment
The action of 4-Quinazolinecarbonitrile is influenced by the environment in which the reactions take place. For instance, the reaction of 4-Quinazolinecarbonitrile with Grignard reagents occurs in an anhydrous ether . The environment can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
4-Quinazolinecarbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with nucleophilic reagents. It has been observed to react with Grignard reagents, resulting in the formation of various substituted quinazolines . This compound interacts with enzymes and proteins through its reactive nitrile group, which can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
4-Quinazolinecarbonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism. For instance, its interaction with certain kinases can lead to the modulation of phosphorylation events, which are critical for signal transduction . Additionally, 4-Quinazolinecarbonitrile can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of 4-Quinazolinecarbonitrile involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their conformation . For example, its interaction with Grignard reagents suggests that it can undergo nucleophilic addition reactions, leading to the formation of various substituted quinazolines. These reactions highlight the compound’s potential to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Quinazolinecarbonitrile can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 4-Quinazolinecarbonitrile on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Quinazolinecarbonitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can lead to toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
4-Quinazolinecarbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. It can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . The compound’s interaction with metabolic pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Quinazolinecarbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution within the cell can affect its activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of 4-Quinazolinecarbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell . Understanding the subcellular localization of 4-Quinazolinecarbonitrile is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Quinazolinecarbonitrile can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Another method includes the reaction of 4-quinazolinecarbonitrile with Grignard reagents, which results in the formation of various 4-alkylquinazolines .
Industrial Production Methods: Industrial production of 4-Quinazolinecarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical and solid-state melt reactions has been reported to be efficient for the preparation of quinazoline derivatives .
化学反応の分析
Types of Reactions: 4-Quinazolinecarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with Grignard reagents such as methylmagnesium iodide, ethylmagnesium bromide, and phenylmagnesium bromide.
Oxidation and Reduction: Specific conditions and reagents for these reactions are less commonly reported but are essential for modifying the compound’s functional groups.
Major Products:
類似化合物との比較
4-Quinazolinecarbonitrile is unique due to its specific structure and reactivity. Similar compounds include:
4-Quinazolinones: These compounds share a similar quinazoline core but differ in their functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and pharmaceutical applications.
特性
IUPAC Name |
quinazoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVBVXRDBPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189665 | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-71-0 | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Quinazolinecarbonitrile?
A1: 4-Quinazolinecarbonitrile (molecular formula C9H5N3, molecular weight 155.15 g/mol) consists of a quinazoline ring system, a benzene ring fused to a pyrimidine ring, with a nitrile (-CN) group attached at the 4-position of the quinazoline moiety. This electron-deficient nitrile group significantly influences the compound's reactivity, particularly with nucleophilic reagents.
Q2: How does 4-Quinazolinecarbonitrile react with Grignard reagents?
A2: 4-Quinazolinecarbonitrile exhibits high reactivity towards Grignard reagents, which act as nucleophiles. This reaction primarily leads to the substitution of the nitrile group. For example, reactions with alkyl and aryl Grignard reagents yield 4-alkylquinazolines and 4-arylquinazolines, respectively [, ]. The reaction mechanism likely involves the nucleophilic attack of the Grignard reagent on the electron-deficient carbon of the nitrile group, followed by hydrolysis to yield the corresponding 4-substituted quinazoline.
Q3: Can 4-Quinazolinecarbonitrile undergo reactions with other nucleophilic reagents besides Grignard reagents?
A3: Yes, 4-Quinazolinecarbonitrile readily reacts with various nucleophiles. For instance, reactions with ketones in the presence of a base like sodium hydroxide afford 1-(4-quinazolinyl)-alkyl/aryl ketones []. This highlights the versatility of 4-Quinazolinecarbonitrile as a building block in organic synthesis.
Q4: Are there differences in reactivity between 4-Quinazolinecarbonitrile and its 4-chloro derivative, 4-chloroquinazoline, towards nucleophiles?
A4: While both compounds react with Grignard reagents, differences exist in their reactivity and the product distribution. For example, reactions of 4-chloroquinazoline with certain Grignard reagents can lead to the formation of 4,4'-biquinazoline as a significant byproduct, unlike those with 4-Quinazolinecarbonitrile []. This difference suggests a distinct reactivity profile for the 4-position in 4-Quinazolinecarbonitrile compared to its 4-chloro counterpart.
Q5: Can 4-Quinazolinecarbonitrile be used to synthesize more complex heterocyclic systems?
A5: Yes, 4-Quinazolinecarbonitrile serves as a valuable precursor for synthesizing diverse fused pyrimidine derivatives. For instance, reacting it with hydrazine hydrate leads to the formation of a 2,4-dihydrazino derivative, which can be further transformed into other heterocycles like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine []. This highlights its utility in constructing complex heterocyclic scaffolds with potential biological activities.
Q6: What spectroscopic techniques are useful for characterizing 4-Quinazolinecarbonitrile and its derivatives?
A6: Mass spectrometry plays a crucial role in elucidating the fragmentation patterns of 4-Quinazolinecarbonitrile and its derivatives []. Analysis of these patterns provides insights into the relative stabilities of different ring systems and the influence of substituents on fragmentation pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



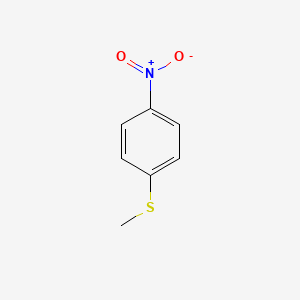


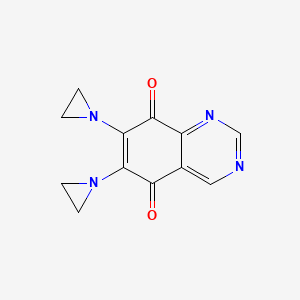


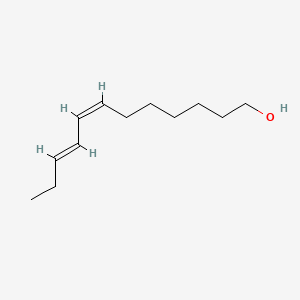

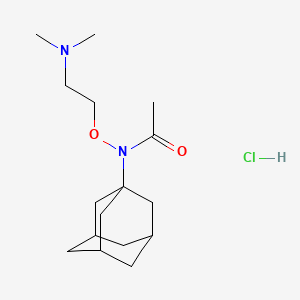

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
